BenchChemオンラインストアへようこそ!

(S)-5-Oxopiperazine-2-carboxylic acid

Peptidomimetics Conformational Analysis Stereochemistry

(S)-5-Oxopiperazine-2-carboxylic acid (CAS 135630-97-6) is a chiral, heterocyclic building block featuring a piperazine-2,5-dione core with a single (S)-stereocenter. Its molecular formula is C5H8N2O3, with a molecular weight of 144.13 g/mol.

Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
CAS No. 135630-97-6
Cat. No. B1506034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Oxopiperazine-2-carboxylic acid
CAS135630-97-6
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1C(NCC(=O)N1)C(=O)O
InChIInChI=1S/C5H8N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1
InChIKeyCJFBRFWMGHQBFJ-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-Oxopiperazine-2-carboxylic acid (CAS 135630-97-6): Chiral Piperazine Building Block for Peptidomimetic and Pharmaceutical Synthesis


(S)-5-Oxopiperazine-2-carboxylic acid (CAS 135630-97-6) is a chiral, heterocyclic building block featuring a piperazine-2,5-dione core with a single (S)-stereocenter. Its molecular formula is C5H8N2O3, with a molecular weight of 144.13 g/mol . As a conformationally constrained α-amino acid analog, it is primarily employed as an intermediate in the synthesis of peptidomimetics and protease inhibitors, where stereochemical integrity dictates the resulting peptide's secondary structure [1].

Why Generic Substitution of (S)-5-Oxopiperazine-2-carboxylic acid with Racemic or Enantiomeric Analogs Fails


Substituting (S)-5-Oxopiperazine-2-carboxylic acid with its racemate (CAS 3262-59-7) or its (R)-enantiomer (CAS 1240590-31-1) is scientifically invalid for applications requiring defined peptide secondary structure. Experimental 1H NMR data demonstrate that the (S)- and (R)-enantiomers, when incorporated into identical tetrapeptide sequences, produce fundamentally different conformational equilibria [1]. This configurational specificity arises from the chiral environment of the oxopiperazine ring, which dictates cis-trans amide bond isomerization and turn nucleation in downstream peptide chains. Procurement of the racemate or incorrect enantiomer can lead to a loss of desired β-turn or γ-turn architecture, directly compromising the biological activity or crystallinity of the final peptidomimetic or pharmaceutical intermediate.

Quantitative Evidence Guide: (S)-5-Oxopiperazine-2-carboxylic acid Versus its (R)-Enantiomer in Peptidomimetic Conformation Control


Conformational Equilibrium: (S)- versus (R)-Enantiomer in a Tetrapeptide Model

In a direct head-to-head comparison within the tetrapeptide Boc-Val-PCA-Gly-Leu-OMe, the (S)-enantiomer (derived from (S)-5-oxopiperazine-2-carboxylic acid) exhibited two rapidly interconverting conformations in a 40:60 ratio, attributed to cis-trans isomerization of the tertiary amide bond. In contrast, the (R)-enantiomer displayed a fundamentally different conformational equilibrium between a γ-turn and a type II β-turn [1]. This demonstrates that the (S)-configuration uniquely predisposes the oxopiperazine scaffold to a specific, quantifiable conformational distribution that is inaccessible to the (R)-enantiomer.

Peptidomimetics Conformational Analysis Stereochemistry

Enantiomeric Divergence in Synthetic Utility: Peptidomimetics versus LPA2 Inhibitor Scaffolds

The (S)-enantiomer is explicitly characterized and employed for the construction of peptidomimetics and protease inhibitors, where its conformation directs β-turn or cis-amide geometries [1]. In contrast, the (R)-enantiomer (CAS 1240590-31-1) is documented for use in the synthesis of fused imidazopyrimidinones as Lp-LPA2 inhibitors . This application-level divergence is a class-level inference: the distinct stereochemistry routes the same core scaffold toward entirely different biological target classes, implying that the choice of enantiomer is not a trivial formulation detail but a determinant of the final pharmacological profile.

Drug Discovery GPCR Inhibitors Protease Inhibitors

Vendor Specification and Purity Benchmarking: (S)-5-Oxopiperazine-2-carboxylic acid

Commercially available (S)-5-Oxopiperazine-2-carboxylic acid (CAS 135630-97-6) is supplied at purities of 97% to 98% (HPLC), with batch-specific QC documentation including NMR, HPLC, and GC spectra . Capotchem specifies a minimum HPLC purity of 98% with moisture content ≤0.5% . This level of analytical characterization, including enantiomeric purity implicitly guaranteed by the (S)-specific CAS number, exceeds the typical documentation available for the racemic mixture (CAS 3262-59-7), which is often sold with less rigorous stereochemical quality control.

Quality Control Chemical Purity Procurement

Optimal Application Scenarios for (S)-5-Oxopiperazine-2-carboxylic acid Based on Quantitative Evidence


Design of β-Turn and Cis-Amide Bond Containing Peptidomimetics

Experimental 1H NMR data confirm that the (S)-enantiomer of 5-oxopiperazine-2-carboxylic acid, when incorporated into Boc-Val-(S)-PCA-Gly-Leu-OMe, establishes a quantifiable 40:60 cis-trans amide bond equilibrium [1]. This predefined conformational bias makes the (S)-enantiomer the building block of choice for peptidomimetic scaffolds where a cis-amide geometry or a specific turn conformation is required for target binding. Researchers in protease inhibitor design and peptide foldamer chemistry should prioritize the (S)-configured compound (CAS 135630-97-6) to access this well-characterized conformational landscape.

Protease Inhibitor Intermediate Synthesis

The oxopiperazine core is a privileged scaffold in protease inhibitor development, functioning as a conformationally constrained dipeptide mimetic [1]. (S)-5-Oxopiperazine-2-carboxylic acid (CAS 135630-97-6) provides the correct stereochemistry for mimicking L-amino acid-containing peptide sequences, which are the natural substrates of most therapeutically relevant proteases. Procurement of the (S)-enantiomer with documented chiral purity (97-98% HPLC) ensures that the resulting inhibitor maintains the precise spatial orientation of hydrogen bond donor/acceptor groups critical for active-site recognition.

Asymmetric Synthesis and Chiral Pool Derivatization

The (S)-enantiomer is synthesized from L-serine, retaining the natural L-configuration at the α-carbon [1]. This chiral pool derivation ensures absolute stereochemical fidelity, making it suitable as a starting material for the synthesis of complex, enantio-enriched pharmaceutical intermediates. For procurement, selecting a supplier that provides batch-specific NMR, HPLC, and GC spectra is critical to verifying that the (S)-stereocenter has been preserved during synthesis and storage, particularly given the compound's potential for epimerization under certain conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-5-Oxopiperazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.